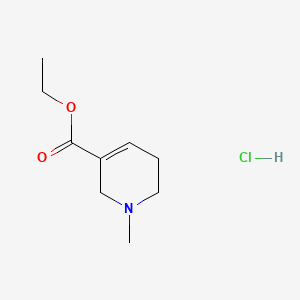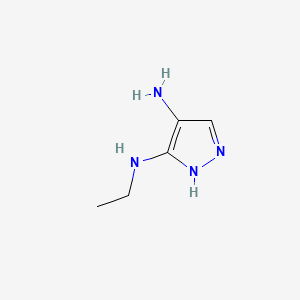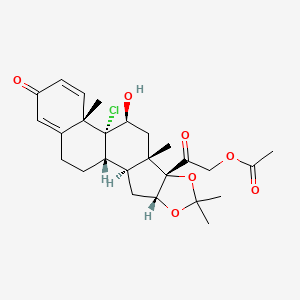
9-Chloro Triamcinolone Acetonide 21-Acetate
Vue d'ensemble
Description
9-Chloro Triamcinolone Acetonide 21-Acetate is a synthetic corticosteroid compound. It is a derivative of triamcinolone acetonide, modified with a chlorine atom at the 9th position and an acetate group at the 21st position. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .
Mécanisme D'action
Target of Action
9-Chloro Triamcinolone Acetonide 21-Acetate is a derivative of Triamcinolone, a glucocorticoid . Glucocorticoids are a type of corticosteroid hormone that is very effective at reducing inflammation and suppressing the immune system. They primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside almost every cell in the body .
Mode of Action
The compound works by binding to the glucocorticoid receptor, leading to changes in gene transcription . This binding results in the synthesis of anti-inflammatory proteins and inhibits the effects of chemicals that cause inflammation . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in inflammation and immune response . By binding to the glucocorticoid receptor, it alters the transcription of various genes, leading to decreased production of inflammatory cytokines and reduced activity of immune cells .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of other glucocorticoids . It is metabolized in the liver and excreted primarily in the urine . The onset of action for adrenal suppression is between 24 to 48 hours, and the duration of action is between 30 to 40 days .
Result of Action
The result of the action of this compound is a reduction in inflammation and immune response . This can be beneficial in conditions where the immune system is overactive, such as in autoimmune diseases, or where inflammation is causing damage, such as in arthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and excretion . Additionally, individual patient factors such as age, sex, genetic factors, and overall health can also influence its efficacy and potential side effects .
Analyse Biochimique
Biochemical Properties
It is known that triamcinolone acetonide, the parent compound, interacts with glucocorticoid receptors
Cellular Effects
Triamcinolone acetonide, the parent compound, is known to have anti-inflammatory effects and is used in the treatment of various inflammatory conditions .
Molecular Mechanism
Triamcinolone acetonide, the parent compound, is known to bind to glucocorticoid receptors, which can lead to changes in gene expression .
Metabolic Pathways
Triamcinolone acetonide, the parent compound, is known to be involved in various metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro Triamcinolone Acetonide 21-Acetate involves multiple steps, starting from triamcinolone acetonide. The key steps include chlorination at the 9th position and acetylation at the 21st position. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro Triamcinolone Acetonide 21-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Applications De Recherche Scientifique
9-Chloro Triamcinolone Acetonide 21-Acetate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Utilized in the development of new corticosteroid formulations for treating inflammatory and autoimmune diseases.
Industry: Applied in the formulation of topical creams, ointments, and other pharmaceutical products
Comparaison Avec Des Composés Similaires
Similar Compounds
Triamcinolone Acetonide: The parent compound without the chlorine modification.
Fluocinolone Acetonide: A similar corticosteroid with a fluorine atom instead of chlorine.
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties
Uniqueness
9-Chloro Triamcinolone Acetonide 21-Acetate is unique due to its specific modifications, which enhance its potency and duration of action compared to its parent compound and other similar corticosteroids. The presence of the chlorine atom at the 9th position and the acetate group at the 21st position contribute to its distinct pharmacological profile .
Propriétés
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-chloro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33ClO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHGAALQXFDXBJ-VHDCPBDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)Cl)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)Cl)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747352 | |
| Record name | 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Chloro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10392-75-3 | |
| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10392-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Chloro triamcinolone acetonide 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010392753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Chloro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-CHLORO TRIAMCINOLONE ACETONIDE 21-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SM7Q0E2FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


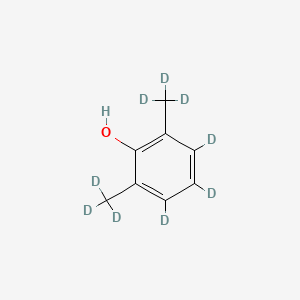

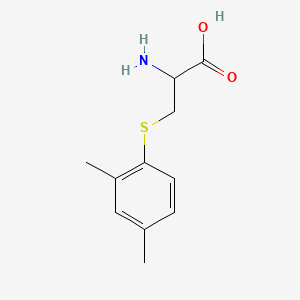
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)
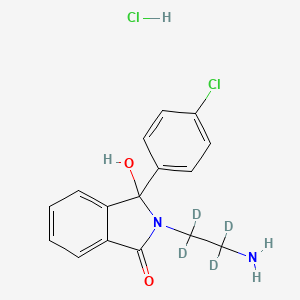
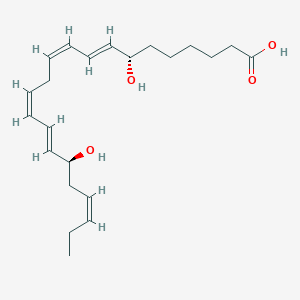
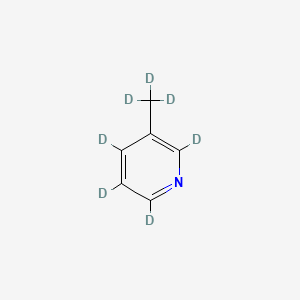
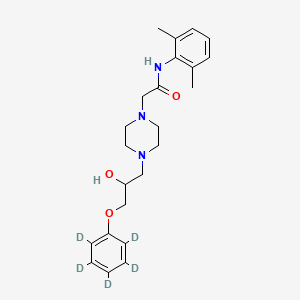
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)
